N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine
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Overview
Description
N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine is a synthetic organic compound with the molecular formula C17H17N3O3S It is known for its unique structure, which includes a benzylcarbamothioyl group attached to an amino benzoyl glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine typically involves the reaction of benzyl isothiocyanate with 4-aminobenzoic acid, followed by coupling with glycine . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylcarbamothioyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine involves its interaction with specific molecular targets and pathways. The benzylcarbamothioyl group is known to interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine include:
Hippuric acid (N-benzoylglycine): A naturally occurring compound found in the urine of herbivorous animals.
4-Aminohippuric acid (N-(4-aminobenzoyl)glycine): Used as a substrate for various renal transporters.
Uniqueness
This compound is unique due to the presence of the benzylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific scientific and industrial applications.
Properties
CAS No. |
62904-05-6 |
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Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[[4-(benzylcarbamothioylamino)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H17N3O3S/c21-15(22)11-18-16(23)13-6-8-14(9-7-13)20-17(24)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,23)(H,21,22)(H2,19,20,24) |
InChI Key |
NYWSFNNOKDNHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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